

Comparative Guide to the Certificate of Analysis for 1-(3-Nitrophenyl)ethanol

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Compound of Interest

Compound Name: 1-(3-Nitrophenyl)ethanol

Cat. No.: B1296107

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For researchers, scientists, and drug development professionals, the quality and purity of chemical reagents are paramount to achieving reliable and reproducible experimental results. The Certificate of Analysis (CoA) is a critical document that provides a batch-specific summary of a product's quality control testing. This guide offers a comparative framework for evaluating the CoA of **1-(3-Nitrophenyl)ethanol**, a versatile chiral building block, against its structural isomers, and provides standardized protocols for in-house verification.

Understanding the Certificate of Analysis (CoA)

A Certificate of Analysis is a document from the supplier that confirms a product meets its predetermined specifications. It is a crucial first step in quality assurance. Key components typically include the product name, batch number, manufacturing date, and the results of analytical tests performed on that specific lot.^{[1][2][3][4]}

Below is a representative, hypothetical Certificate of Analysis for **1-(3-Nitrophenyl)ethanol**, outlining common tests and acceptable specifications.

Hypothetical Certificate of Analysis

Product Name:	1-(3-Nitrophenyl)ethanol	Lot Number:	BDA11624-2512A
CAS Number:	5400-78-2	Molecular Formula:	C ₈ H ₉ NO ₃
Molecular Weight:	167.16 g/mol	Manufacture Date:	Dec 2025
Test	Specification	Result	Method
Appearance	White to light yellow solid	Conforms	Visual
Purity (by HPLC)	≥ 98.0%	99.2%	HPLC-UV (254 nm)
Identity	Conforms to structure	Conforms	¹ H NMR
Melting Point	60-66 °C	63.5 °C	Capillary Method
Water Content	≤ 0.5%	0.15%	Karl Fischer
Residual Solvents	≤ 0.1% Methanol	Not Detected	GC-HS

Comparison with Structural Isomers

The position of the nitro group on the phenyl ring can significantly influence the physical, chemical, and biological properties of a compound. Below is a comparison of **1-(3-Nitrophenyl)ethanol** with its ortho- and para-isomers. Such a comparison is vital when considering substitution in synthetic routes or structure-activity relationship (SAR) studies.

Property	1-(2-Nitrophenyl)ethanol	1-(3-Nitrophenyl)ethanol	1-(4-Nitrophenyl)ethanol
CAS Number	3205-25-2[5][6]	5400-78-2	6531-13-1[7]
Appearance	Yellow Oil / Solid[6]	White to light yellow solid	Colorless to light yellow liquid/solid[8]
Melting Point	Not consistently reported as solid	60-66 °C	30-32 °C[9][7]
Boiling Point	106-107 °C @ 1 mmHg[5][6]	Not available	137-138 °C @ 2 Torr[7]
Purity (Typical)	≥ 98%	≥ 98%	≥ 97%[9]
Biological Role	Building block for pharmaceuticals, potential anti-inflammatory properties.[10]	Chiral building block, substrate for alcohol dehydrogenases.[11]	Intermediate in synthesis.[9]

Experimental Protocols for Verification

While a CoA provides supplier-verified data, independent verification of critical parameters like purity and identity is often a necessary part of good laboratory practice (GLP).

Protocol 1: HPLC Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of small molecules.[12] This protocol outlines a general reverse-phase HPLC method for analyzing nitrophenyl ethanol isomers.

Objective: To determine the purity of **1-(3-Nitrophenyl)ethanol** and separate it from potential impurities and structural isomers.

Materials:

- **1-(3-Nitrophenyl)ethanol** sample

- HPLC-grade Acetonitrile (ACN)
- HPLC-grade Water
- Formic Acid (optional, for mobile phase modification)
- C18 Reverse-Phase HPLC Column (e.g., 250 mm x 4.6 mm, 5 μ m particle size)
- HPLC system with UV detector

Procedure:

- Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v). Filter and degas the mobile phase before use.
- Standard Solution Preparation: Accurately weigh and dissolve a known amount of the **1-(3-Nitrophenyl)ethanol** reference standard in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for linearity checks.
- Sample Solution Preparation: Prepare the sample solution in the same manner as the standard to a similar concentration. Filter the sample through a 0.45 μ m syringe filter before injection.
- Chromatographic Conditions:
 - Column: C18 Reverse-Phase Column
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 μ L
 - Column Temperature: 30 $^{\circ}$ C
 - UV Detection: 254 nm
- Analysis:
 - Equilibrate the column with the mobile phase until a stable baseline is achieved.

- Inject a blank (mobile phase) to ensure no system contamination.
- Inject the standard solutions, followed by the sample solution. It is recommended to run injections in triplicate.
- Data Analysis: Calculate the purity of the sample using the area percent method from the resulting chromatogram. The purity is calculated as: $(\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100\%$

Protocol 2: Enzyme Inhibition Assay (Alcohol Dehydrogenase)

Given that nitrophenyl ethanol can act as substrates or inhibitors for enzymes like alcohol dehydrogenase (ADH), this assay can be used to compare their biological performance.^[13]^[14]

Objective: To evaluate and compare the inhibitory potential of nitrophenyl ethanol isomers on alcohol dehydrogenase activity.

Materials:

- Yeast Alcohol Dehydrogenase (YADH)
- Ethanol (Substrate)
- β -Nicotinamide adenine dinucleotide (NAD^+)
- **1-(3-Nitrophenyl)ethanol** and its isomers (test compounds)
- Phosphate Buffer (50 mM, pH 8.8)
- UV-Vis Spectrophotometer

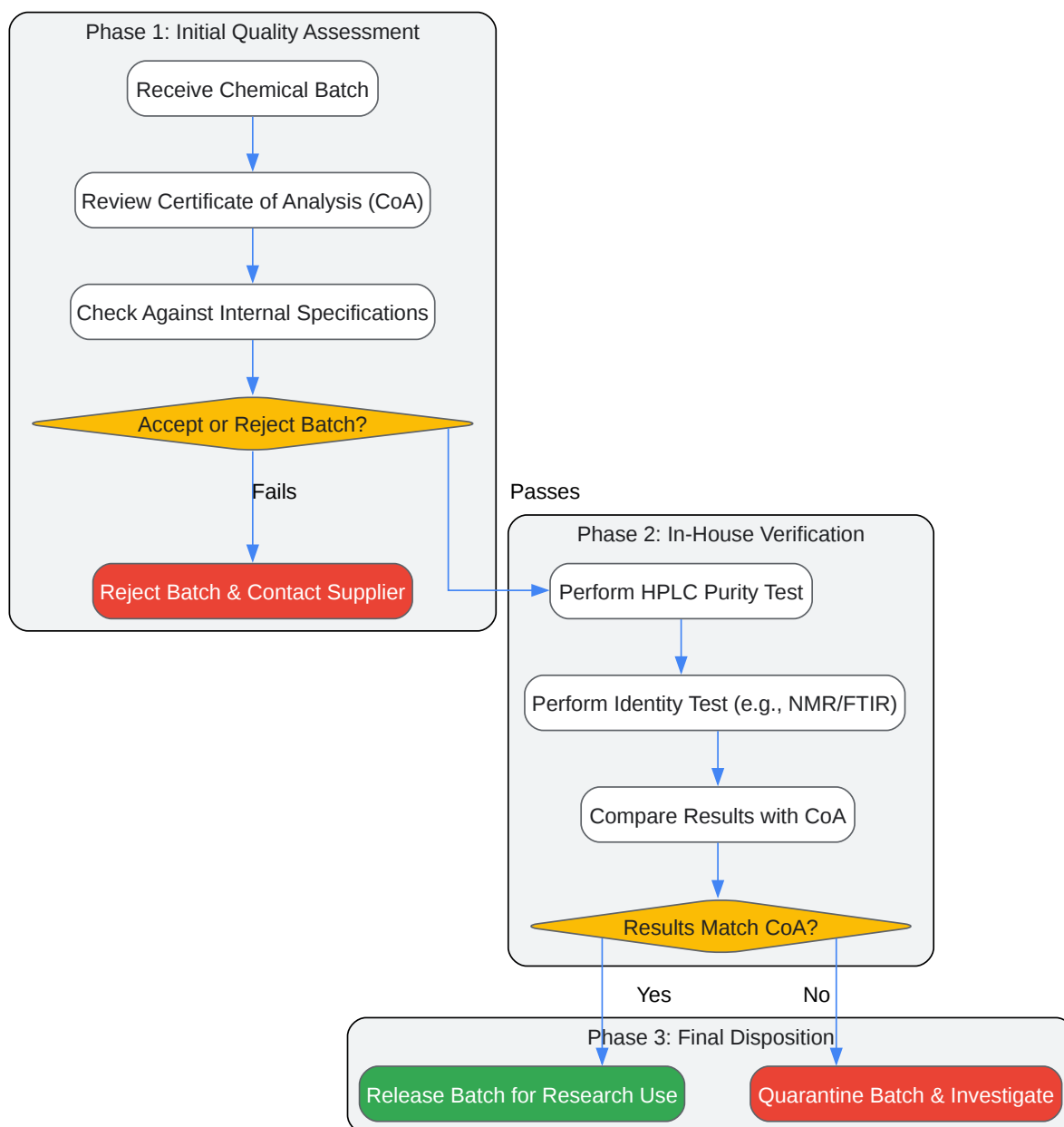
Procedure:

- Reagent Preparation:
 - Prepare a stock solution of YADH in cold phosphate buffer.

- Prepare a stock solution of NAD⁺ in phosphate buffer.
- Prepare stock solutions of ethanol and the test compounds (nitrophenyl ethanols) in an appropriate solvent (e.g., DMSO, ensuring final concentration in the assay is ≤1%).
- Assay Setup: In a 96-well UV-transparent plate or cuvettes, prepare the following reaction mixtures:
 - Control: Buffer, NAD⁺, Ethanol, and YADH.
 - Test: Buffer, NAD⁺, Ethanol, Test Compound (at various concentrations), and YADH.
 - Blank: All components except the enzyme (to correct for background absorbance).
- Pre-incubation: Add all components except the substrate (Ethanol) to the wells/cuvettes. Allow a pre-incubation period of 5-10 minutes at 25 °C.
- Reaction Initiation: Initiate the reaction by adding the substrate (Ethanol).
- Measurement: Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.^[15] Record data at regular intervals for 5-10 minutes.
- Data Analysis:
 - Calculate the initial reaction velocity (rate of change in absorbance per minute) for the control and each concentration of the test compound.
 - Calculate the percentage of inhibition for each concentration: % Inhibition = $[1 - (\text{Rate with Inhibitor} / \text{Rate of Control})] \times 100\%$
 - Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

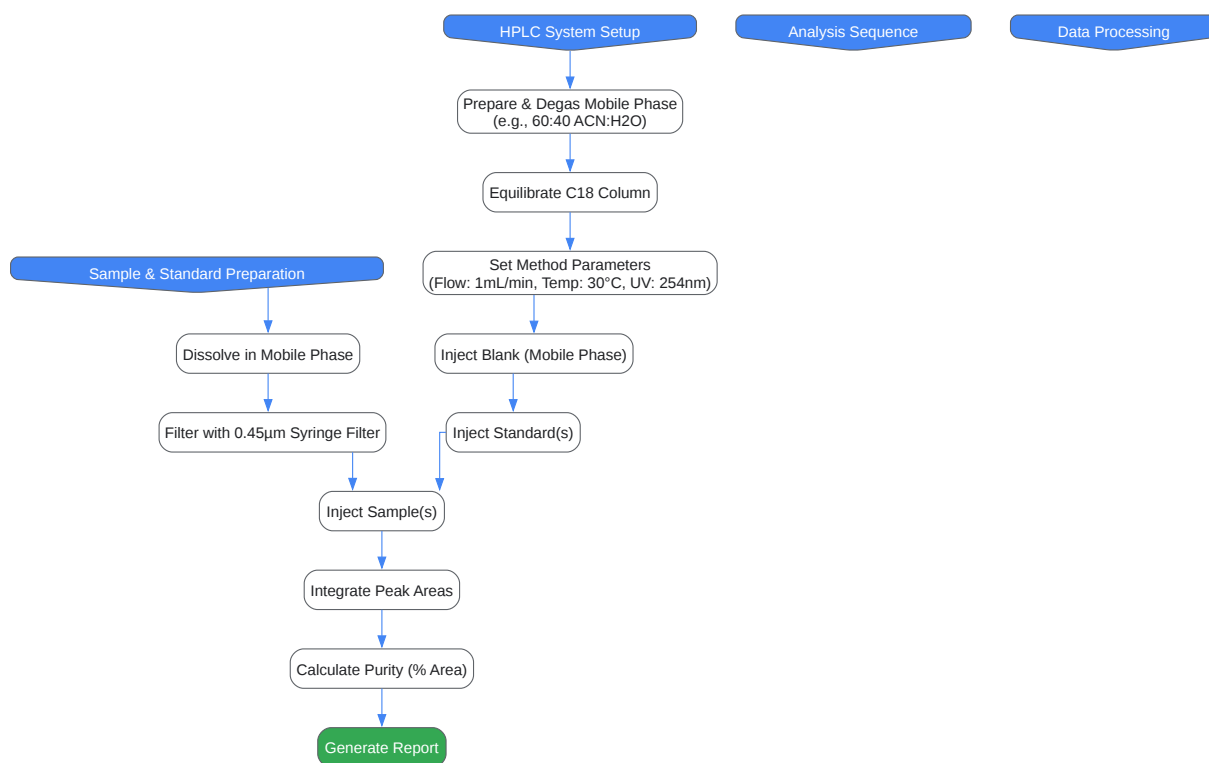
Visualization of Workflows

Clear and logical workflows are essential for ensuring consistency in experimental execution.



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Caption: Workflow for qualifying a new chemical batch.



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Caption: Experimental workflow for HPLC purity analysis.

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